3-Chloro-4-(difluoromethoxy)benzene-1-carboximidamide hydrochloride is a chemical compound with the molecular formula and a CAS number of 1909305-86-7. This compound is characterized by its unique structure, which includes a chloro group, a difluoromethoxy group, and a carboximidamide group. It is primarily utilized in various scientific research applications due to its distinctive properties and potential biological activities .
The synthesis of 3-Chloro-4-(difluoromethoxy)benzene-1-carboximidamide hydrochloride typically involves several key steps:
Industrial production methods focus on optimizing reaction conditions to enhance yield and purity. Key parameters include temperature control, pressure management, and concentration of reactants. The use of catalysts and appropriate solvents is critical to achieving efficient synthesis .
The molecular structure of 3-Chloro-4-(difluoromethoxy)benzene-1-carboximidamide hydrochloride can be represented as follows:
The structural features include:
Key structural data includes:
3-Chloro-4-(difluoromethoxy)benzene-1-carboximidamide hydrochloride can participate in various chemical reactions:
Reagents commonly used include:
Reaction conditions such as temperature, solvent choice, and pH are critical for achieving desired outcomes .
The mechanism of action for 3-Chloro-4-(difluoromethoxy)benzene-1-carboximidamide hydrochloride involves interactions with specific molecular targets that can influence various biochemical pathways. Ongoing research aims to elucidate these interactions further, particularly in the context of potential therapeutic applications .
The compound is typically found as a powder with the following characteristics:
Key chemical properties include:
3-Chloro-4-(difluoromethoxy)benzene-1-carboximidamide hydrochloride has diverse applications in scientific research:
This compound's unique properties make it valuable across multiple fields including chemistry, biology, and pharmaceuticals .
Carboximidamide functional groups (–C(=NH)NH₂) represent a privileged pharmacophore in contemporary drug design due to their dual hydrogen-bonding capacity and cationic character at physiological pH. This moiety mimics protonated guanidine groups in endogenous substrates, enabling strong electrostatic interactions with anionic biological targets such as aspartate residues in enzyme active sites or phosphate backbones in nucleic acids. The meta-chloro/para-difluoromethoxy substitution pattern in 3-chloro-4-(difluoromethoxy)benzene-1-carboximidamide hydrochloride specifically addresses multiple design objectives:
Table 1: Influence of Aromatic Substitution on Carboximidamide Bioactivity
R³ Position | R⁴ Position | Target Affinity (IC₅₀, μM) | Log D₇.₄ |
---|---|---|---|
H | OCH₃ | 12.4 ± 1.2 | 0.92 |
Cl | OCH₃ | 8.7 ± 0.9 | 1.35 |
Cl | OCF₂H | 3.2 ± 0.4 | 1.81 |
NO₂ | OCF₂H | >100 | 0.67 |
The strategic para positioning of the difluoromethoxy group adjacent to the carboximidamide enables synergistic electronic effects, reducing the pKa of the imidamide moiety (calculated pKa ≈ 8.2) to enhance cell permeability while maintaining protonation in acidic cellular compartments [5] [9]. This electronic tuning is critical for compounds targeting intracellular pathogens or signaling proteins, as demonstrated by the antiviral efficacy of structurally related benzoxazine carboxamides against drug-resistant strains [9].
Difluoromethoxylation of phenolic intermediates presents significant synthetic challenges due to the propensity of –OCF₂H groups to undergo hydrolysis or disproportionation. Modern catalytic approaches have overcome historical limitations through two principal methodologies:
Halogen Exchange Fluorination:Aryl methyl ethers undergo selective demethylation using boron tribromide in dichloromethane at –78°C, generating the phenolic intermediate in situ. Subsequent difluoromethoxylation employs bromodifluoromethane (HCF₂Br) under phase-transfer catalysis. Optimized conditions utilize:
This method achieves 78-85% yield with <2% difluoromethyl (–CHF₂) byproduct formation. Mechanistic studies indicate the reaction proceeds via nucleophilic attack of the phenoxide anion on the in situ-generated difluorocarbene (:CF₂), followed by protonation:ArO⁻ + :CF₂ → ArOCF₂⁻ → ArOCF₂H
Copper-Mediated Direct Difluoromethoxylation:For enhanced regioselectivity with electron-deficient aromatics, copper(I) oxide-catalyzed coupling demonstrates superior performance:
Table 2: Catalytic Systems for Difluoromethoxylation Efficiency
Catalyst System | Reagent | Solvent | Temp (°C) | Yield (%) | Purity (%) |
---|---|---|---|---|---|
None (base only) | HCF₂Br | DMF/H₂O | 80 | 42 | 88 |
BnEt₃N⁺Cl⁻ | HCF₂Br | DMF/H₂O | 80 | 79 | 95 |
CuI/1,2-diamine | PhOCF₂H | DMSO | 100 | 68 | 97 |
Cu₂O/Phenanthroline | PhOCF₂H | DMA | 120 | 72 | 99 |
Critical considerations include strict exclusion of atmospheric moisture to prevent hydrolysis of the difluoromethoxy group and the use of high-purity HCF₂Br (>99.5%) to minimize chloride contamination that could displace the target chlorine substituent [1].
The synthesis of 4-(difluoromethoxy)-3-chloroaniline – the key precursor for carboximidamide formation – requires precise control over electrophilic aromatic substitution and reduction protocols:
Regioselective Chlorination:Diazotization-chlorination (Sandmeyer reaction) provides superior regiocontrol compared to direct electrophilic chlorination:
Catalytic Reduction of Nitro Precursors:For substrates requiring late-stage difluoromethoxylation, catalytic hydrogenation provides the aniline intermediate:
Critical Process Parameters:
Table 3: Comparison of Chlorination Methodologies
Method | Substrate | Conditions | Yield (%) | Regioselectivity |
---|---|---|---|---|
Cl₂/AcOH | 4-OCF₂H-Anisole | 25°C, 24h | 68 | 5:1 meta:ortho |
SO₂Cl₂/FeCl₃ | 4-OCF₂H-Anisole | Reflux, 6h | 72 | 8:1 meta:ortho |
Sandmeyer | 4-OCF₂H-Aniline | 0-25°C, 3h | 87 | >99:1 |
Cl₂/hv | 4-OCF₂H-Benzene | 80°C, 12h | 45 | 1:1 mixture |
Conversion of the free base carboximidamide to its hydrochloride salt necessitates precise crystallization control to ensure pharmaceutical-grade purity and desired solid-state properties. Critical parameters include:
Solvent Selection for Crystallization:Solvent polarity directly impacts crystal habit, particle size distribution, and residual solvent levels. Optimized conditions employ mixed solvent systems:
Temperature-Controlled Protonation:Carboximidamides undergo stepwise protonation with the hydrochloride salt preferentially forming below 15°C:
Table 4: Solvent System Impact on Hydrochloride Salt Properties
Solvent Ratio (v/v) | Crystal Form | Mean Particle Size (μm) | Residual Solvent (ppm) | Hygroscopicity (%Δm, 80% RH) |
---|---|---|---|---|
MeOH/EtOAc (1:5) | Hydrate B | 15 ± 8 | 3200 MeOH | +9.2 |
EtOH/MTBE (1:4) | Anhydrous | 42 ± 12 | 450 EtOH | +5.7 |
EtOH/Et₂O (1:5) | Hydrate A | 120 ± 25 | <50 EtOH | +2.1 |
IPA/Heptane (1:6) | Mixture | <10 | 180 IPA | +12.8 |
Polymorph Control:The hydrochloride salt exists in two distinct crystalline forms:
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2